N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted with a 5-methyl-1,2-oxazole moiety and a 3-(trifluoromethyl)benzyl group. The trifluoromethylbenzyl group enhances lipophilicity and metabolic resistance, a common strategy in medicinal chemistry to improve pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-8-15(23-27-11)22-16(25)14-6-3-7-24(17(14)26)10-12-4-2-5-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYZLHVMMAXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is often carried out at elevated temperatures (70–90 °C) and involves the use of a packed reactor containing manganese dioxide for oxidative aromatization .
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Synthesis of the Dihydropyridine Core: : The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. This reaction is typically performed under reflux conditions in ethanol or another suitable solvent .
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Introduction of the Trifluoromethyl-Substituted Phenyl Group: : The trifluoromethyl-substituted phenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boron reagent, such as a trifluoromethyl-substituted phenylboronic acid, under mild conditions .
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Final Coupling and Cyclization: : The final step involves the coupling of the oxazole ring and the dihydropyridine core, followed by cyclization to form the desired compound. This step may require the use of a coupling reagent, such as EDCI or DCC, and a base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration and oxidative aromatization steps, as well as the use of automated systems for the Hantzsch reaction and Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Scientific Research Applications
Molecular Formula
Molecular Weight
Medicinal Chemistry
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide serves as a lead compound for the development of drugs targeting neurological disorders and cancer. Its unique structure may facilitate interactions with specific receptors or enzymes involved in these diseases.
Organic Synthesis
This compound acts as a building block for synthesizing more complex molecules. It can be utilized to create:
- Natural product analogs.
- Other heterocyclic compounds that may exhibit desirable biological properties.
Biological Studies
The compound's distinctive structure makes it valuable for studying:
- Enzyme Interactions : Understanding how the compound interacts with various enzymes can provide insights into its potential therapeutic effects.
- Receptor Binding : Investigating how it binds to receptors can elucidate mechanisms of action relevant to drug development.
Industrial Applications
This compound can also be explored for developing new materials with specific electronic or optical properties, making it relevant in fields such as materials science.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Neuropharmacology : Research indicates that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases.
- Anticancer Activity : Preliminary studies demonstrate that this compound can inhibit tumor cell proliferation in vitro, suggesting its potential as an anticancer agent.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, utilizing different reagents and conditions that optimize yield and purity.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Lead compound for neurological and cancer drugs | Development of new therapeutics |
| Organic Synthesis | Building block for complex molecules | Creation of natural product analogs |
| Biological Studies | Tool for studying enzyme interactions | Insights into drug-receptor dynamics |
| Industrial Applications | Development of new materials | Innovations in electronic and optical devices |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and the trifluoromethyl-substituted phenyl group may play key roles in binding to these targets, while the dihydropyridine core may modulate the compound’s overall activity .
Comparison with Similar Compounds
Target Compound
- Core : 1,2-dihydropyridine with a 2-oxo group.
- Key Substituents :
- 5-methyl-1,2-oxazol-3-yl at the 3-position.
- 3-(trifluoromethyl)benzyl at the 1-position.
Comparable Compounds
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Core : 1,2-dihydropyridine (shared with target).
- Modifications :
- Pyrazole ring substituted with furan (vs. oxazole in target).
- Methyl group at the 1-position (vs. benzyl in target). Molecular weight (312.32) is significantly lower than the target compound, suggesting differences in solubility and absorption .
N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Core : Thiazolo-pyridine fused with tetrahydro rings.
- Modifications :
- Thiophene carboxamide substituent (vs. oxazole in target).
- Sulfur atoms in thiazole and thiophene (vs. oxygen in oxazole). Impact: Sulfur increases lipophilicity and may alter electron distribution, affecting interactions with polar residues in binding pockets. The bicyclic thiazolo-pyridine system reduces flexibility compared to the monocyclic dihydropyridine in the target .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core : Pyrazole ring.
- Modifications :
- Chlorophenylsulfanyl and trifluoromethyl groups.
- Aldehyde functional group (absent in target). The aldehyde may confer reactivity but reduces stability under physiological conditions .
Substituent Effects on Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Heteroatoms |
|---|---|---|---|---|
| Target Compound | Dihydropyridine | Oxazole, CF3-benzyl | N/A | O, N, F |
| N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-... | Dihydropyridine | Furan-pyrazole, methyl | 312.32 | O, N |
| N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-... | Thiazolo-pyridine | Thiophene, tetrahydro rings | 386.5 | S, O, N |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-CF3-... | Pyrazole | Chlorophenylsulfanyl, CF3, aldehyde | N/A | S, Cl, F, O, N |
Key Observations :
- Heteroatom Influence : Oxygen in oxazole (target) vs. sulfur in thiophene/thiazole (compounds 2 and 4) alters polarity and hydrogen-bonding capacity. Sulfur-containing compounds may exhibit higher membrane permeability but increased metabolic oxidation risks .
- Trifluoromethyl Group : Present in both the target and compound 2, this group enhances stability against cytochrome P450 enzymes, a critical factor in drug design .
- Aromatic vs.
Research Implications and Limitations
The evidence provided lacks explicit biological data (e.g., IC50, binding affinities), limiting direct pharmacological comparisons. However, structural analysis suggests:
- The target compound’s oxazole and trifluoromethylbenzyl groups may optimize interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).
- Compounds with sulfur heterocycles (e.g., thiophene, thiazole) could exhibit off-target interactions due to higher lipophilicity .
- Future studies should prioritize synthesizing analogs with measured solubility, stability, and target engagement data to validate these hypotheses.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxazole Ring : Contributes to the compound's reactivity and biological interactions.
- Trifluoromethyl-substituted Phenyl Group : Enhances lipophilicity and may influence binding affinity to target proteins.
- Dihydropyridine Core : Known for its role in various biological activities, particularly in cardiovascular and neurological contexts.
Table 1: Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H14F3N3O3 |
| Molecular Weight | 367.32 g/mol |
| CAS Number | 932997-99-4 |
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The oxazole ring and trifluoromethyl group are thought to play crucial roles in the binding process. Preliminary studies suggest that the dihydropyridine core may modulate the overall activity by influencing conformational dynamics.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives exhibiting structural similarities demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 0.21 µM, indicating potent antimicrobial activity.
Case Study: Structure-Activity Relationship (SAR)
A comparative analysis of related compounds revealed that modifications in the dihydropyridine core significantly influenced biological activity. For example:
- Compounds with additional electron-withdrawing groups showed enhanced antibacterial properties.
- The presence of methyl groups on the oxazole ring improved solubility and bioavailability.
In Silico Studies
Molecular docking studies have been conducted to predict binding interactions between this compound and target proteins such as DNA gyrase. These studies indicated favorable binding energies and highlighted critical interactions that contribute to its biological efficacy.
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| DNA Gyrase | -8.5 | H-bonds with SER1084, ASP437 |
| MurD | -7.9 | Pi-Pi stacking interactions |
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., K₂CO₃ in DMF for nucleophilic substitution) .
Coupling Reactions : Use of trifluoromethylbenzyl halides to introduce the benzyl group via alkylation.
Carboxamide Linkage : Activation of the pyridine-3-carboxylic acid derivative with coupling agents (e.g., EDCI or DCC) followed by reaction with 5-methyl-1,2-oxazol-3-amine.
Key Considerations :
- Solvent polarity (DMF vs. MeOH) affects reaction rates and byproduct formation.
- Base selection (e.g., K₂CO₃ vs. pyridine) impacts deprotonation efficiency .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the oxazole (δ 6.5–7.5 ppm), dihydropyridine (δ 2.5–3.5 ppm for CH₂), and trifluoromethylphenyl (δ 7.2–7.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and CF₃ groups (δ 120–125 ppm, J₃ coupling).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
Advanced: How can computational modeling elucidate reaction mechanisms or biological interactions?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate transition-state energies for cyclization steps to optimize reaction pathways.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
Molecular Dynamics (MD) Simulations :
- Study binding affinities to biological targets (e.g., enzymes) by simulating ligand-protein interactions.
- Validate with crystallographic data (e.g., planar conformation due to π-conjugation) .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
Purity Assessment :
- Use HPLC with a C18 column (MeCN/H₂O gradient) to quantify impurities.
- Compare retention times with standards from controlled syntheses .
Stereochemical Confirmation :
- X-ray crystallography to rule out tautomeric or conformational variants (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
Standardized Bioassays :
- Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
- Cross-reference with structurally analogous compounds (e.g., methoxy-substituted oxazoles) to identify SAR trends .
Advanced: What strategies optimize selectivity in functionalizing the dihydropyridine ring?
Methodological Answer:
Protecting Group Chemistry :
- Temporarily block the oxazole nitrogen with Boc groups during dihydropyridine oxidation.
Regioselective Catalysis :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 4-position of the dihydropyridine.
- Monitor reaction progress via TLC (silica gel, UV detection) .
Solvent Effects :
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 2-oxo position.
Basic: What are the stability considerations for this compound under storage or reaction conditions?
Methodological Answer:
- Thermal Stability :
- Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for carboxamides).
- Hydrolytic Sensitivity :
Advanced: How can researchers design derivatives to enhance biological activity or solubility?
Methodological Answer:
Functional Group Modifications :
- Introduce polar groups (e.g., –OH, –NH₂) at the 5-methyl position of the oxazole to improve aqueous solubility.
- Replace CF₃ with bioisosteres (e.g., –CN or –SO₂CH₃) to modulate lipophilicity .
Prodrug Strategies :
- Convert the carboxamide to ester prodrugs for enhanced membrane permeability.
In Silico Screening :
Advanced: What experimental frameworks validate the compound’s mechanism of action in biological systems?
Methodological Answer:
Enzyme Inhibition Assays :
- Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
Cellular Uptake Studies :
- Label the compound with ¹⁹F NMR-active tags to track intracellular accumulation .
CRISPR Knockout Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
